![molecular formula C11H15NO B12892977 Trans-2,6-dimethyl-1,2,3,4-tetrahydroquinolin-4-ol](/img/structure/B12892977.png)
Trans-2,6-dimethyl-1,2,3,4-tetrahydroquinolin-4-ol
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Overview
Description
Trans-2,6-dimethyl-1,2,3,4-tetrahydroquinolin-4-ol is a chemical compound belonging to the class of tetrahydroquinolines.
Preparation Methods
The synthesis of trans-2,6-dimethyl-1,2,3,4-tetrahydroquinolin-4-ol can be achieved through several methods. One common approach involves the use of NMR spectroscopic measurements and single crystal X-ray crystallographic analyses to determine the configurational and conformational assignments of the compound . Additionally, the compound can be synthesized through microbial transformations using fungi such as Aspergillus niger and Cunninghamella elegans .
Chemical Reactions Analysis
Trans-2,6-dimethyl-1,2,3,4-tetrahydroquinolin-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include N-benzoyl and N,O-dibenzoyl derivatives . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with altered functional groups and stereochemistry .
Scientific Research Applications
Trans-2,6-dimethyl-1,2,3,4-tetrahydroquinolin-4-ol is a tetrahydroquinoline derivative with potential applications in diverse scientific fields . Research has explored its synthesis, stereochemistry, and biological activities, revealing its role as an intermediate in synthesizing various compounds with antibacterial, antiparasitic, and antiproliferative properties .
Synthesis and Stereochemistry
The synthesis of this compound involves reacting p-toluidine with acetaldehyde in the presence of hydrochloric acid, yielding a mixture of cis and trans isomers .
Configurational and conformational assignments have been determined through NMR spectroscopic measurements and single-crystal X-ray crystallographic analyses . The stereochemistry of derivatives, including N-benzoyl and N,O-dibenzoyl compounds, has been elucidated to understand the spatial arrangement of atoms and groups within the molecule .
Tetrahydroquinoline derivatives exhibit a range of biological activities, making them valuable in pharmaceutical and agricultural applications .
- Antimicrobial Activity: Research indicates that certain tetrahydroquinoline derivatives exhibit bacteriostatic activity against Citrobacter freundii, Haemophilus influenzae, and S. pneumoniae isolates, as well as antileishmanial activity against Leishmania major promastigotes .
- Antiproliferative Activity: Some derivatives have demonstrated significant antiproliferative activity against MCF-7, HCT-116, and HepG2 cell lines, suggesting potential applications in cancer research .
- Pharmaceutical Applications: Tetrahydroquinolines are used as active components in various types of dyes and have applications as pesticides, antioxidants, and corrosion inhibitors .
Derivatives and Analogues
The compound serves as a building block for synthesizing novel 2,5-disubstituted 1,3,4-oxadiazole derivatives, which have shown anti-oxidation and anti-inflammatory properties . Additionally, it is used in synthesizing [1,2,4]triazolo[4,3-a]quinoxaline-1,3,4-oxadiazole derivatives, some of which exhibit anti-proliferative effects on melanoma and other cancer cell lines .
Microbiological Transformations
Microbial transformations of N-substituted 2-methylated 1,2,3,4-tetrahydroquinolines with fungi like Aspergillus niger and Cunninghamella elegans yield products such as cis-1-benzoyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-ol . These transformations are essential in creating diverse chemical structures with potential biological activities .
Mechanism of Action
The mechanism of action of trans-2,6-dimethyl-1,2,3,4-tetrahydroquinolin-4-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can lead to the formation of biologically active derivatives . The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Comparison with Similar Compounds
Trans-2,6-dimethyl-1,2,3,4-tetrahydroquinolin-4-ol can be compared to other similar compounds, such as cis-2,6-dimethyl-1,2,3,4-tetrahydroquinolin-4-ol and other tetrahydroquinoline derivatives . These compounds share similar structural features but may differ in their stereochemistry and reactivity. The unique aspects of this compound include its specific configuration and the resulting effects on its chemical and biological properties .
Biological Activity
Trans-2,6-dimethyl-1,2,3,4-tetrahydroquinolin-4-ol (THQ) is a bicyclic compound with significant biological activity. This article explores its pharmacological properties, synthesis methods, and potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound has a molecular formula of C_{12}H_{15}N and a molecular weight of approximately 175.25 g/mol. The compound features a tetrahydroquinoline structure characterized by a fused six-membered nitrogen-containing ring and a five-membered ring. The presence of hydroxyl (-OH) and dimethyl groups enhances its reactivity and biological activity.
Biological Activities
This compound exhibits a variety of biological activities:
- Antioxidant Properties : The compound has shown potential in scavenging free radicals, contributing to its antioxidant capabilities.
- Analgesic Effects : Related tetrahydroquinoline derivatives have been noted for their analgesic properties, suggesting similar potential for THQ .
- Antimicrobial Activity : Studies indicate that THQ may possess antimicrobial properties against various pathogens .
- Cytotoxicity : Research has demonstrated that THQ can exhibit cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent .
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Condensation Reactions : Typically involves the reaction between p-toluidine and acetaldehyde in the presence of an acid catalyst .
- Microbial Transformations : The compound can also be synthesized via microbial transformations using fungi such as Aspergillus niger and Cunninghamella elegans, which yield various derivatives through biotransformation processes .
Case Study 1: Antioxidant Activity
A study evaluated the antioxidant activity of THQ using DPPH radical scavenging assays. Results indicated that THQ exhibited significant scavenging activity comparable to standard antioxidants like ascorbic acid. The IC50 value was determined to be lower than that of many known antioxidants.
Case Study 2: Cytotoxic Effects
In vitro studies on human cancer cell lines demonstrated that THQ induced apoptosis in a dose-dependent manner. The mechanism involved the activation of caspase pathways leading to cell death. This suggests its potential use in cancer therapy .
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
1-Methyl-1H-pyrrole | Contains a five-membered nitrogen ring | Exhibits different reactivity due to the pyrrole structure |
1-Aminoisoquinoline | Fused bicyclic structure with an amino group | Known for its role in various biological systems |
4-Hydroxyquinoline | Hydroxylated derivative of quinoline | Displays distinct biological activities |
3-Methylquinoline | Methylated quinoline derivative | Used as a precursor in various synthetic pathways |
This compound is unique due to its specific arrangement of substituents which influence its reactivity and biological activity compared to these similar compounds.
Properties
Molecular Formula |
C11H15NO |
---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
(2R,4R)-2,6-dimethyl-1,2,3,4-tetrahydroquinolin-4-ol |
InChI |
InChI=1S/C11H15NO/c1-7-3-4-10-9(5-7)11(13)6-8(2)12-10/h3-5,8,11-13H,6H2,1-2H3/t8-,11-/m1/s1 |
InChI Key |
RBCNCWKJVVSJAY-LDYMZIIASA-N |
Isomeric SMILES |
C[C@@H]1C[C@H](C2=C(N1)C=CC(=C2)C)O |
Canonical SMILES |
CC1CC(C2=C(N1)C=CC(=C2)C)O |
Origin of Product |
United States |
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